Cas no 886853-93-6 (2-Methoxyquinoline-3-boronic acid)

2-Methoxyquinoline-3-boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methoxyquinoline-3-boronic acid
- (2-methoxyquinolin-3-yl)boronic acid
- 2-methoxyquinolin-3-ylboronic acid
- Boronic acid,B-(2-methoxy-3-quinolinyl)-
- (2-methoxy-3-quinolinyl)boronic acid(SALTDATA: FREE)
- 2-methoxy-3-quinolin-3-ylboronic acid
- 3-Borono-2-methoxyquinoline
- (2-METHOXY-3-QUINOLINYL)BORONIC ACID
- 2-Methoxy-3-quinolylboronic acid
- WLOYLJRUEIVOJC-UHFFFAOYSA-N
- (2-methoxy-3-quinolyl)boronic acid
- OR11687
- Boronic acid, (2-methoxy-3-
- B-(2-Methoxy-3-quinolinyl)boronic acid (ACI)
- Boronic acid, (2-methoxy-3-quinolinyl)- (9CI)
- 886853-93-6
- 2-Methoxyquinoline-3-boronicacid
- SCHEMBL2074966
- PS-9655
- FD10092
- AKOS006220974
- ALBB-030059
- Boronic acid, (2-methoxy-3-quinolinyl)-
- DB-010470
- MFCD09800894
- DTXSID80582950
- J-509888
- CS-0042694
-
- MDL: MFCD09800894
- インチ: 1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3
- InChIKey: WLOYLJRUEIVOJC-UHFFFAOYSA-N
- SMILES: OB(C1C(OC)=NC2C(=CC=CC=2)C=1)O
計算された属性
- 精确分子量: 203.07500
- 同位素质量: 203.0753733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6
じっけんとくせい
- 密度みつど: 1.29
- Boiling Point: 414.2°C at 760 mmHg
- フラッシュポイント: 204.3°C
- Refractive Index: 1.62
- PSA: 62.58000
- LogP: -0.07680
2-Methoxyquinoline-3-boronic acid Security Information
2-Methoxyquinoline-3-boronic acid 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methoxyquinoline-3-boronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR11687-1g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 1g |
£92.00 | 2023-09-02 | |
Fluorochem | 219425-10g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 95% | 10g |
£840.00 | 2022-03-01 | |
Chemenu | CM134306-250mg |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 250mg |
$64 | 2023-01-09 | |
Chemenu | CM134306-5g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 5g |
$617 | 2023-01-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161587-100mg |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 100mg |
¥57.0 | 2024-04-17 | |
abcr | AB237287-5 g |
2-Methoxyquinoline-3-boronic acid; . |
886853-93-6 | 5g |
€753.90 | 2023-04-27 | ||
Chemenu | CM134306-5g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 5g |
$561 | 2021-08-05 | |
Fluorochem | 219425-250mg |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 95% | 250mg |
£46.00 | 2022-03-01 | |
Alichem | A189006159-10g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 95% | 10g |
$1144.80 | 2023-08-31 | |
Chemenu | CM134306-10g |
2-Methoxyquinoline-3-boronic acid |
886853-93-6 | 97% | 10g |
$969 | 2021-08-05 |
2-Methoxyquinoline-3-boronic acid 合成方法
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Synthetic Circuit 2
Synthetic Circuit 3
1.2 Reagents: Hydrochloric acid , Ammonium chloride ; pH 5
Synthetic Circuit 4
1.2 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; pH 5, rt
2-Methoxyquinoline-3-boronic acid Raw materials
2-Methoxyquinoline-3-boronic acid Preparation Products
2-Methoxyquinoline-3-boronic acid 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-Methoxyquinoline-3-boronic acidに関する追加情報
2-Methoxyquinoline-3-boronic acid (CAS No. 886853-93-6): An Overview of Its Synthesis, Applications, and Recent Research
2-Methoxyquinoline-3-boronic acid (CAS No. 886853-93-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative of quinoline is characterized by its unique electronic and structural properties, making it an important building block in the development of novel pharmaceuticals and functional materials.
The synthesis of 2-methoxyquinoline-3-boronic acid typically involves a multi-step process that begins with the formation of the quinoline core. One common approach is to start with 2-methoxyquinoline, which can be synthesized from 2-methoxyaniline through a series of reactions including condensation, cyclization, and oxidation. The boronic acid functionality is then introduced via a palladium-catalyzed borylation reaction. This method provides high yields and excellent functional group tolerance, making it suitable for large-scale production.
In the realm of medicinal chemistry, 2-methoxyquinoline-3-boronic acid has shown promise as a key intermediate in the synthesis of various bioactive compounds. Quinolines are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the boronic acid group enhances the compound's reactivity and versatility, allowing for the facile introduction of various substituents through Suzuki-Miyaura coupling reactions. This makes 2-methoxyquinoline-3-boronic acid an attractive starting material for the development of new drugs targeting specific biological pathways.
Recent research has highlighted the potential of 2-methoxyquinoline-3-boronic acid in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent neuroprotective effects in cellular models of Parkinson's disease. The researchers found that these derivatives could effectively inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. This finding opens up new avenues for the development of therapeutic agents that target protein misfolding and aggregation.
Beyond its applications in medicinal chemistry, 2-methoxyquinoline-3-boronic acid has also found use in materials science. Boronic acids are widely used as cross-linking agents in polymer chemistry due to their ability to form reversible covalent bonds with diols. In this context, 2-methoxyquinoline-3-boronic acid can be incorporated into polymer networks to create stimuli-responsive materials with tunable properties. For example, a recent study demonstrated that polymers containing this boronic acid moiety exhibited enhanced mechanical strength and thermal stability when exposed to specific environmental conditions.
The environmental impact of 2-methoxyquinoline-3-boronic acid is another area of active research. While boronic acids are generally considered to be environmentally benign compared to other boron-containing compounds, their fate and behavior in natural systems are still being investigated. Studies have shown that these compounds can undergo rapid hydrolysis under certain conditions, leading to the formation of less reactive species. However, more research is needed to fully understand their long-term environmental effects and potential risks.
In conclusion, 2-methoxyquinoline-3-boronic acid (CAS No. 886853-93-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable tool for researchers and scientists working on the development of new drugs and functional materials. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow even further.
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